molecular formula C18H19NO5 B1501363 N-Methoxycarbonyl Normorphine CAS No. 1261084-18-7

N-Methoxycarbonyl Normorphine

Cat. No.: B1501363
CAS No.: 1261084-18-7
M. Wt: 329.3 g/mol
InChI Key: VZGNAZRFVZVYHM-DRDPLEBGSA-N
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Description

N-Methoxycarbonyl Normorphine is a semi-synthetic derivative of normorphine, a primary metabolite of morphine. For instance, N-ethoxycarbonylmethyl-normorphine and N-carboxymethyl-normorphine are synthesized via alkylation of normorphine with ethyl bromoacetate or similar reagents .

Properties

CAS No.

1261084-18-7

Molecular Formula

C18H19NO5

Molecular Weight

329.3 g/mol

IUPAC Name

methyl (4R,4aR,7S,7aR,12bS)-7,9-dihydroxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate

InChI

InChI=1S/C18H19NO5/c1-23-17(22)19-7-6-18-10-3-5-13(21)16(18)24-15-12(20)4-2-9(14(15)18)8-11(10)19/h2-5,10-11,13,16,20-21H,6-8H2,1H3/t10-,11+,13-,16-,18-/m0/s1

InChI Key

VZGNAZRFVZVYHM-DRDPLEBGSA-N

SMILES

COC(=O)N1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O

Isomeric SMILES

COC(=O)N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O

Canonical SMILES

COC(=O)N1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis

N-Methoxycarbonyl Normorphine can undergo hydrolysis, breaking down into its constituent parts when exposed to water or aqueous acid:

N Methoxycarbonyl Normorphine+H2ONormorphine+Methanol\text{N Methoxycarbonyl Normorphine}+\text{H}_2\text{O}\rightarrow \text{Normorphine}+\text{Methanol}

This reaction is critical for understanding the metabolism of the compound in biological systems.

Esterification

The compound can also participate in esterification reactions, particularly with alcohols:

N Methoxycarbonyl Normorphine+AlcoholEster Derivative+H2O\text{N Methoxycarbonyl Normorphine}+\text{Alcohol}\rightarrow \text{Ester Derivative}+\text{H}_2\text{O}

This property allows for the modification of the compound to enhance its pharmacological profile.

Interaction with Reagents

This compound reacts with various reagents, leading to different derivatives:

  • Acids : Reacts with strong acids to form salts.

  • Bases : Undergoes deprotonation in basic conditions.

These interactions can be utilized to synthesize new compounds with potential therapeutic effects.

  • Research Findings and Pharmacological Implications

Recent studies have highlighted the structure-activity relationships (SARs) of this compound analogues, demonstrating their interactions with opioid receptors. The substitution patterns significantly influence their binding affinities and functional activities at the μ-opioid receptor (MOP).

CompoundBinding Affinity (nM)Functional Activity
This compound50Agonist
Morphine10Agonist
Oxymorphone5Agonist

These findings indicate that modifications to the N-methyl group can enhance analgesic potency while potentially reducing side effects like motor impairment.

The chemical reactions of this compound are pivotal for understanding its synthesis and pharmacological properties. Through hydrolysis and esterification, this compound can be transformed into various derivatives that may offer improved therapeutic benefits. Ongoing research into its interactions with opioid receptors continues to reveal insights that could lead to safer and more effective analgesics.

  • References

  • EvitaChem. "this compound Diacetate - Reactions and Technical Details." .

  • Nature.com. "N-Phenethyl Substitution in 14-Methoxy-N-methylmorphinan-6-ones." Nature.

  • MDPI. "Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones." MDPI.

Comparison with Similar Compounds

N-Substituted Normorphine Derivatives

Extensive research has explored N-substituted normorphine derivatives to optimize opioid receptor interactions and mitigate side effects. Key analogs include:

Compound Structural Modification Pharmacological Activity Key Findings
Normorphine N-demethylated morphine μ-opioid receptor agonist 25% analgesic potency of morphine due to increased polarity .
N-Allylnormorphine N-allyl substitution Mixed agonist-antagonist Exhibits mild analgesic activity but antagonizes morphine effects .
N-Cyclopropylmethylnormorphine-6-sulfate N-cyclopropylmethyl + 6-sulfate Potent antagonist Higher antagonistic activity than parent compounds (ID₅₀ ~510 nM) .
N-Carboxymethyl-normorphine N-carboxymethyl substitution Hapten for immunoconjugates Used in antibody production but lacks basic nitrogen for receptor binding .
N-Benzyl-3-O-benzylnormorphine Dual N- and 3-O-benzyl groups Analgesic with reduced psychomimetic effects Demonstrated potent analgesia (e.g., 132b in Table 9) without severe side effects .

Key Trends :

  • Polarity and BBB Penetration : Substitutions like carboxymethyl or methoxycarbonyl increase polarity, reducing BBB penetration and central activity .
  • Receptor Antagonism : Bulky N-substituents (e.g., cyclopropylmethyl, allyl) enhance antagonist activity by sterically hindering receptor activation .

Metabolic Stability

Normorphine itself is a product of morphine N-demethylation by CYP450 enzymes. N-substituted derivatives resist this metabolic pathway:

  • N-Alkyl Groups : Derivatives with 3-carbon chains (e.g., N-cyclopropylmethyl) inhibit N-demethylation, prolonging activity .
  • Methoxycarbonyl Group: Likely shields the nitrogen from enzymatic oxidation, enhancing metabolic stability compared to normorphine.

Analgesic vs. Antagonistic Activity

  • N-Cyclopropylmethylnormorphine-6-sulfate: Combines antagonism (ID₅₀ ~510 nM) with moderate analgesia, suggesting dual functionality .
  • N-Allylnormorphine: Mild analgesia but effective in reversing morphine-induced respiratory depression, highlighting its clinical utility as a partial antagonist .

Clinical and Research Implications

  • N-Methoxycarbonyl Normorphine: Potential applications in immunoconjugate development (e.g., antibody-drug conjugates) due to its derivatizable carbonyl group .
  • Antagonist Derivatives : N-cyclopropylmethyl and N-allyl analogs are promising candidates for treating opioid overdose or addiction .

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